molecular formula C15H29O4Si- B12534854 4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate CAS No. 652157-58-9

4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate

Cat. No.: B12534854
CAS No.: 652157-58-9
M. Wt: 301.47 g/mol
InChI Key: MANGTBZYHHHLAG-UHFFFAOYSA-M
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Description

4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate is a chemical compound with a complex structure that includes a tert-butyl(dimethyl)silyl group, a dimethylhex-2-en-1-yl chain, and a carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The subsequent steps involve the formation of the carbonate group through the reaction with phosgene or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonate group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.

    Biology: Investigated for its potential role in modifying biological molecules for research purposes.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate involves its ability to act as a protecting group, preventing reactions at specific sites on a molecule. The tert-butyl(dimethyl)silyl group provides steric hindrance, while the carbonate group can be selectively removed under mild conditions, allowing for controlled deprotection.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride: Used for similar protecting group purposes.

    Trimethylsilyl chloride: Another silyl protecting group with different steric properties.

    Methoxycarbonyl chloride: Used for introducing carbonate groups.

Uniqueness

4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate is unique due to its combination of a silyl protecting group and a carbonate group, providing dual functionality in synthetic chemistry. This dual functionality allows for more versatile applications in complex synthetic routes.

Properties

CAS No.

652157-58-9

Molecular Formula

C15H29O4Si-

Molecular Weight

301.47 g/mol

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylhex-2-enyl] carbonate

InChI

InChI=1S/C15H30O4Si/c1-14(2,3)12(10-9-11-18-13(16)17)19-20(7,8)15(4,5)6/h9-10,12H,11H2,1-8H3,(H,16,17)/p-1

InChI Key

MANGTBZYHHHLAG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(C=CCOC(=O)[O-])O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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